molecular formula C21H25FN4O2S B2881547 1-(4-fluorophenyl)-4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1428357-76-9

1-(4-fluorophenyl)-4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2881547
CAS RN: 1428357-76-9
M. Wt: 416.52
InChI Key: WUIRSCOICOZOCI-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H25FN4O2S and its molecular weight is 416.52. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aurora Kinase Inhibition for Cancer Treatment

Compounds related to the given chemical structure have been explored for their ability to inhibit Aurora kinases, which play a crucial role in cell division. Inhibitors targeting Aurora A kinase can be pivotal in developing cancer therapeutics by preventing the proliferation of cancer cells. For example, Aurora kinase inhibitors have shown promise in treating various types of cancer by targeting the cell cycle regulation mechanisms (ロバート ヘンリー,ジェームズ, 2006).

Crystal Structure Analysis for Drug Design

Investigations into the crystal structures of related compounds have enabled researchers to understand better the molecular interactions critical for drug design. Through X-ray crystallography, researchers can elucidate compound structures, facilitating the design of potential inhibitors for enzymes such as Nicotinamidephosphoribosyltransferase (NAMPT), a target for anticancer and anti-inflammatory drugs (M. Venkateshan et al., 2019).

Radiolabeling for Imaging Studies

Radiolabeled compounds, including those with fluorophenyl groups, have been synthesized for imaging purposes, such as dopamine D4 receptor imaging in neurological research. These studies highlight the potential of fluorine-18 labeled compounds in positron emission tomography (PET) imaging, offering insights into brain function and pathology (O. Eskola et al., 2002).

Antioxidant and Antifungal Activities

Research on compounds with structural similarities, incorporating elements like pyrrolidine, piperidine, and fluorophenyl groups, has demonstrated significant antioxidant and antifungal properties. These findings suggest potential applications in treating diseases where oxidative stress and fungal infections play a critical role (Seddigheh Sheikhi-Mohammareh et al., 2020).

Antimicrobial Activity

Similarly structured compounds have been assessed for their antimycobacterial activity, showing promise against various microbial strains. This research direction underscores the potential of such compounds in developing new antimicrobial agents to combat resistant bacterial infections (B. Sathe et al., 2011).

properties

IUPAC Name

1-(4-fluorophenyl)-4-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2S/c1-24-11-8-23-21(24)29-14-15-6-9-25(10-7-15)20(28)16-12-19(27)26(13-16)18-4-2-17(22)3-5-18/h2-5,8,11,15-16H,6-7,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIRSCOICOZOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one

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